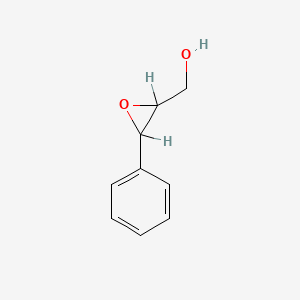
(3-苯基氧代环氧乙基)甲醇
描述
“(3-Phenyloxiranyl)methanol” is a chemical compound with the molecular formula C9H10O2 . It is also known by other names such as “(3-Phenyl-2-oxiranyl)methanol” and "(3-Phenyloxiran-2-yl)methanol" .
Molecular Structure Analysis
The molecular structure of “(3-Phenyloxiranyl)methanol” is defined by its molecular formula, C9H10O2 . This indicates that it contains 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“(3-Phenyloxiranyl)methanol” has a molecular weight of 150.17 . It has a melting point of 26.5°C and a boiling point of 231.72°C (rough estimate) . The density of the compound is 1.1512 and it has a refractive index of 1.5427 (estimate) .科学研究应用
对映选择性催化和有机合成
(3-苯基氧代环氧乙基)甲醇是有机合成中的多用途中间体,特别是在高对映选择性环氧化合物的合成中。例如,(1R,3S,4S)-2-氮杂降冰片烷-3-甲醇由 (R)-1-苯乙胺合成,并用作 α,β-烯酮的对映选择性环氧化催化剂,在室温下生成相应环氧化合物,产率高,对映选择性高 (Jun Lu 等人,2008 年)。这突出了 (3-苯基氧代环氧乙基)甲醇衍生物在不对称催化中的应用,为手性环氧化合物提供了一条途径,而手性环氧化合物在药物合成中很有价值。
脂质动力学和生物膜
涉及甲醇的研究,例如脂质动力学和对生物膜的影响的研究,提供了对甲醇等简单醇的生物学相关性的见解。例如,甲醇已被证明会显着影响脂质动力学,包括 1,2-二肉豆蔻酰-sn-甘油-3-磷酸胆碱在生物膜中的转移和翻转动力学。这些发现对于理解溶剂在生物膜研究和蛋白质脂质组成中的作用至关重要,而这些作用对于细胞存活和蛋白质重构至关重要 (Michael H. L. Nguyen 等人,2019 年)。
催化和化学转化
甲醇在化学合成中作为氢源和 C1 合成子,在催化和能源技术中具有重要意义。已经开发出一种使用甲醇选择性 N-甲基化胺和硝基芳烃转移氢化的创新方法。该方法以 RuCl3.xH2O 为催化剂,展示了甲醇作为有机转化中试剂和溶剂的用途,包括药物制剂的合成 (Naina Sarki 等人,2021 年)。
先进材料合成
(3-苯基氧代环氧乙基)甲醇的作用延伸到先进材料和化学中间体的合成。例如,在水中由 β-环糊精支持的 3-苯基环氧乙烷-2-甲醇与苯酚钠或硫酚钠的高区域选择性开环反应,证明了其在生产 3-(芳氧基)或 3-(芳基硫基)丙烷-1,2-二醇中的应用。这种方法为进一步化学修饰或作为材料科学中的构建块提供了获得有价值的二醇的温和且有效的方法 (M. Narender 等人,2007 年)。
安全和危害
“(3-Phenyloxiranyl)methanol” is classified as a hazardous substance. It has been assigned the GHS07 and GHS05 hazard pictograms . The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .
属性
IUPAC Name |
(3-phenyloxiran-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVALSANGMFRTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871329 | |
| Record name | (3-Phenyl-2-oxiranyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenyloxiranyl)methanol | |
CAS RN |
21915-53-7 | |
| Record name | 3-Phenyl-2-oxiranemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21915-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Phenyloxiranyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021915537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Phenyl-2-oxiranyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-phenyloxiranyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


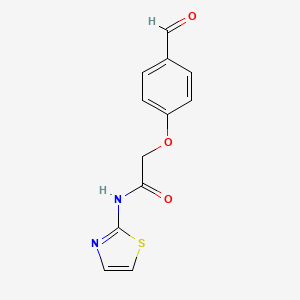
![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate](/img/structure/B3049688.png)
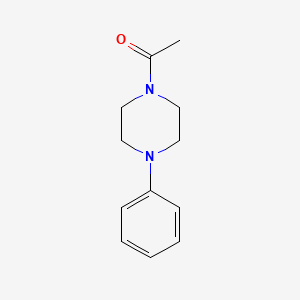
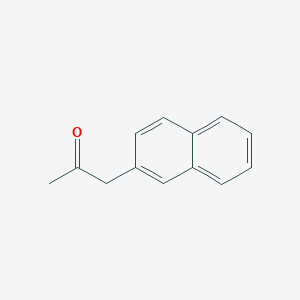
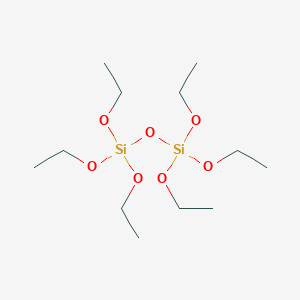
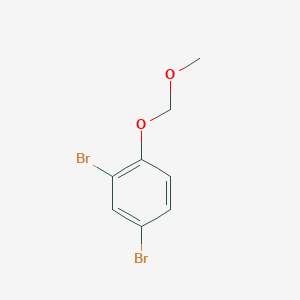
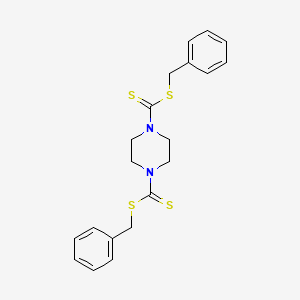
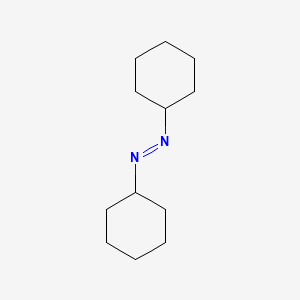
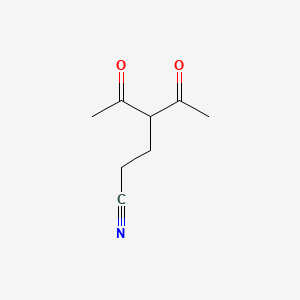
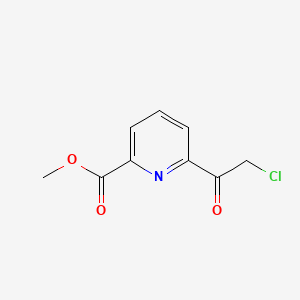
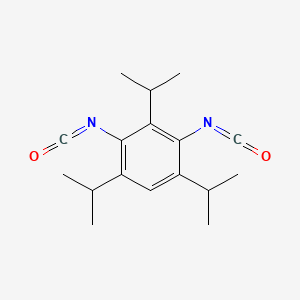

![2-[(Anilinocarbonyl)amino]benzoic acid](/img/structure/B3049705.png)